Mepifiline

Description

Properties

IUPAC Name |

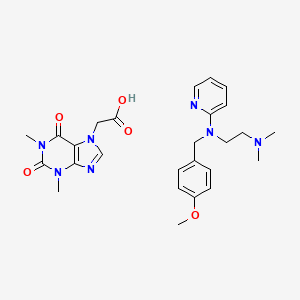

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O.C9H10N4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4-11H,12-14H2,1-3H3;4H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBZJCTVHPHWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205978 | |

| Record name | Mepifiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57383-74-1 | |

| Record name | 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, compd. with N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57383-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepifiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepifiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid, compound with N-(p-methoxybenzyl)-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20HD67185N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mepifiline: A Technical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepifiline is a combination drug product historically utilized for the symptomatic relief of bronchial asthma and other allergic conditions. It is comprised of two active pharmaceutical ingredients: Acefylline (B349644) (a derivative of theophylline) and Mepyramine (also known as pyrilamine), a first-generation antihistamine. This technical guide provides an in-depth review of the pharmacological and toxicological properties of this compound, with a focus on its constituent components due to the limited availability of data on the combination product itself. The mechanisms of action, pharmacokinetic profiles, and toxicological findings for both theophylline (B1681296) and mepyramine are detailed to provide a comprehensive understanding of the potential effects of this compound.

Introduction

This compound combines the bronchodilatory and anti-inflammatory effects of a xanthine (B1682287) derivative with the histamine (B1213489) H1 receptor antagonism of an antihistamine. This dual mechanism of action was intended to address both the bronchoconstrictive and allergic inflammatory components of respiratory diseases such as asthma. Acefylline, as a theophylline derivative, contributes to the relaxation of bronchial smooth muscle, while mepyramine counteracts the effects of histamine, a key mediator in allergic reactions.

Pharmacology

The pharmacological profile of this compound is a composite of the individual actions of acefylline and mepyramine.

Mechanism of Action

Acefylline (Theophylline derivative): The primary mechanisms of action for theophylline and its derivatives include:

-

Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits several PDE isoenzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Increased cAMP in bronchial smooth muscle cells results in bronchodilation.

-

Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2, and A3). Blockade of A1 receptors in the airways may contribute to bronchodilation.[1]

-

Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which may contribute to its anti-inflammatory effects.

Mepyramine (Pyrilamine): Mepyramine is a first-generation H1 antihistamine that acts as an inverse agonist at the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, it reduces the effects of histamine, including vasodilation, increased capillary permeability, and sensory nerve stimulation, which are characteristic of an allergic response.[2]

Pharmacodynamics

The pharmacodynamic effects of this compound are intended to be synergistic for the treatment of obstructive airway diseases. The bronchodilatory action of acefylline is complemented by the antihistaminic and anti-inflammatory properties of mepyramine. Theophylline has been shown to reduce the release of histamine and other mediators from mast cells, which could further enhance the anti-allergic effect.[3]

The central nervous system effects are a notable aspect of this compound's pharmacodynamic profile. Mepyramine, as a first-generation antihistamine, readily crosses the blood-brain barrier and can cause sedation, drowsiness, and dizziness.[4] Conversely, theophylline is a central nervous system stimulant. The net effect on a patient can be variable.

Pharmacokinetics

Acefylline (Theophylline derivative):

| Parameter | Value | Reference |

| Oral Bioavailability | >90% (for theophylline) | [5] |

| Protein Binding | ~60% (for theophylline) | [6] |

| Volume of Distribution | ~0.5 L/kg (for theophylline) | [6] |

| Metabolism | Primarily hepatic, via CYP1A2 (for theophylline) | [6] |

| Elimination Half-life | 4-8 hours in young adults (for theophylline) | [6] |

| Excretion | Primarily renal | [5] |

Mepyramine (Pyrilamine):

Quantitative pharmacokinetic data for mepyramine is sparse in readily available literature. As a first-generation antihistamine, it is generally understood to be well-absorbed after oral administration, undergo hepatic metabolism, and be excreted in the urine.

Experimental Protocols

A representative clinical trial protocol for a this compound-like product (Mepyramine-Theophylline-Acetate) is summarized below.

Title: Efficacy and safety of mepyramine-theophylline-acetate in the treatment of asthmatic crisis in children.[7]

Methodology:

-

Study Design: A double-blind, randomized, prospective, parallel-group study.

-

Participants: 40 children aged 2 to 6 years with mild-to-moderate asthma.

-

Treatment Group: Received 8 mg/kg per day of Mepyramine-Theophylline-Acetate orally in three divided doses for 7 days.

-

Control Group: Received a placebo.

-

Rescue Medication: Salbutamol (B1663637) (albuterol) syrup was available for both groups.

-

Assessments: Asthma symptoms (cough, dyspnea, hypoventilation, wheezing) were evaluated by investigators at days 3 and 7. Patient diaries tracked symptoms and salbutamol use. Peak flow was also measured.

Toxicology

The toxicological profile of this compound is inferred from data on its individual components, theophylline and mepyramine.

Acute Toxicity

Specific LD50 values for this compound are not available. Theophylline has a narrow therapeutic index, and overdose can lead to severe toxicity.[8]

| Component | Toxicity Profile | Reference |

| Theophylline | Nausea, vomiting, abdominal pain, tachycardia, hypotension, metabolic acidosis, hypokalemia, hyperglycemia, and in severe cases, seizures and life-threatening arrhythmias. Toxic levels are generally considered to be >20 mcg/mL. | |

| Mepyramine | Drowsiness, dizziness, confusion, anticholinergic effects (dry mouth, blurred vision, urinary retention). In overdose, CNS depression or stimulation (in children), and seizures may occur. |

Chronic Toxicity

Long-term toxicological data for the this compound combination is not available.

Genotoxicity

-

Theophylline: Was not mutagenic in Salmonella typhimurium. It induced sister chromatid exchanges but not chromosomal aberrations in cultured Chinese hamster ovary cells. An in vivo mouse bone marrow sister chromatid exchange test showed positive results.[9]

Carcinogenicity

-

Mepyramine: In a study where mepyramine hydrochloride was administered to Sprague-Dawley rats in drinking water, it did not exhibit neoplastic effects under the experimental conditions.[10][11]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicology studies for this compound are not available.

Experimental Protocols

Title: Carcinogenicity of methapyrilene (B1676370) hydrochloride, mepyramine hydrochloride, thenyldiamine (B1203926) hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats.[10][11]

Methodology:

-

Test Substance: Mepyramine hydrochloride.

-

Species: Sprague-Dawley rats.

-

Route of Administration: Continuous application in drinking water.

-

Duration: Chronic exposure.

-

Endpoint: Assessment of neoplastic effects.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow relevant to the components of this compound.

Conclusion

This compound represents a therapeutic approach that combines bronchodilator and antihistaminic properties for the management of asthma and allergic respiratory conditions. Due to the limited availability of comprehensive data on the fixed combination, this guide has synthesized the pharmacological and toxicological profiles of its individual components, acefylline (as a theophylline derivative) and mepyramine. Theophylline provides bronchodilation through PDE inhibition and adenosine receptor antagonism, while mepyramine mitigates allergic responses by acting as a histamine H1 receptor inverse agonist. The toxicological profiles of both components are well-characterized, with theophylline having a narrow therapeutic index requiring careful dose management and mepyramine exhibiting typical first-generation antihistamine side effects. This document serves as a foundational resource for researchers and drug development professionals, highlighting the known properties of this compound's constituents while underscoring the need for further research on the combination product to fully elucidate its synergistic potential and comprehensive safety profile.

References

- 1. Cetirizine and Theophylline Interaction: Safety Guide & Management | empathia.ai [empathia.ai]

- 2. Mepyramine - Wikipedia [en.wikipedia.org]

- 3. Theophylline reduces histamine release during pollen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetaminophen-Pyrilamine Maleate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Theophylline – Pharmacokinetics [sepia2.unil.ch]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Efficacy and safety of mepyramine-theophylline-acetate in the treatment of asthmatic crisis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theophylline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Abstract for TR-473 [ntp.niehs.nih.gov]

- 10. Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Mepifiline in Respiratory Diseases: A Technical Guide

Disclaimer: Preclinical data for Mepifiline is limited in publicly available literature. This document provides a comprehensive overview of the preclinical evaluation of closely related phosphodiesterase (PDE) inhibitors, namely theophylline (B1681296) and its derivatives (e.g., aminophylline), as well as selective PDE4 inhibitors like roflumilast (B1684550), in models of respiratory diseases. This information serves as a predictive framework for the anticipated preclinical characteristics of this compound.

Introduction

This compound, a derivative of theophylline, is classified as a phosphodiesterase inhibitor.[1] The therapeutic efficacy of PDE inhibitors in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) is attributed to their dual bronchodilator and anti-inflammatory effects.[2][3] These effects are primarily mediated through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This guide summarizes the key preclinical findings for compounds pharmacologically similar to this compound, providing insights into its potential efficacy and mechanism of action in respiratory diseases.

Mechanism of Action: Phosphodiesterase Inhibition

Phosphodiesterases are a family of enzymes that degrade cyclic nucleotides, including cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). In the airways, inhibition of PDE, particularly PDE3 and PDE4, leads to the accumulation of cAMP in airway smooth muscle and inflammatory cells.[2] Increased cAMP levels result in the activation of Protein Kinase A (PKA), which in turn leads to a cascade of downstream effects including smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.[6]

Figure 1: Simplified signaling pathway of phosphodiesterase inhibitors.

Preclinical Efficacy in Respiratory Disease Models

Preclinical studies of theophylline, aminophylline (B1665990), and roflumilast have demonstrated significant efficacy in various animal models of respiratory diseases.

Asthma Models

In preclinical asthma models, PDE inhibitors have been shown to reduce airway hyperresponsiveness, a key feature of asthma, and inhibit inflammatory responses.[7][8]

Table 1: Summary of Preclinical Efficacy Data in Asthma Models (Analogous Compounds)

| Compound | Animal Model | Key Findings | Reference |

| Theophylline | Guinea Pig, Mouse (Ovalbumin-sensitized) | - Inhibition of late asthmatic reaction following allergen challenge.- Reduction of inflammatory cell infiltration (eosinophils, T-lymphocytes) in bronchial mucosa. | [3][7] |

| Roflumilast | Mouse (Allergen-induced) | - Attenuation of allergen-induced sputum eosinophilia.- Inhibition of early and late-phase asthmatic reactions. | [8] |

COPD Models

In animal models of COPD, typically induced by exposure to cigarette smoke or porcine pancreatic elastase (PPE), PDE inhibitors have shown to mitigate lung inflammation and emphysematous changes.[9][10]

Table 2: Summary of Preclinical Efficacy Data in COPD Models (Analogous Compounds)

| Compound | Animal Model | Key Findings | Reference |

| Theophylline | Mouse (Cigarette smoke-induced) | - Reversal of corticosteroid insensitivity.- Reduction in inflammatory cell influx in bronchoalveolar lavage fluid (BALF). | [11] |

| Roflumilast | Mouse (PPE-induced) | - Protection against alveolar wall destruction (reduced mean linear intercept).- Reduction in lung inflammation. | [10] |

| Roflumilast | In vitro (human lung cells) | - Affects the function of neutrophils, monocytes/macrophages, CD4+ and CD8+ T-cells, endothelial cells, epithelial cells, smooth muscle cells, and fibroblasts. | [9] |

Acute Lung Injury (ALI) Models

In models of acute lung injury, often induced by agents like phosgene (B1210022) or through saline lavage, aminophylline has demonstrated protective effects.[4][12]

Table 3: Summary of Preclinical Efficacy Data in ALI Models (Analogous Compounds)

| Compound | Animal Model | Key Findings | Reference |

| Aminophylline | Rabbit (Phosgene-induced) | - Significant reduction in pulmonary artery pressure, tracheal pressure, and lung weight gain.- Attenuated lipid peroxidation and decreased leukotriene levels. | [4] |

| Aminophylline | Rabbit (Saline lavage-induced ARDS) | - Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8).- Reduced lung edema and improved lung function parameters. | [12] |

Experimental Protocols

The following sections detail typical experimental methodologies used in the preclinical evaluation of PDE inhibitors for respiratory diseases.

Asthma Model Protocol

A common method to induce an asthma-like phenotype in rodents is through sensitization and challenge with an allergen, such as ovalbumin (OVA).[13]

Figure 2: Workflow for an allergen-induced asthma model.

COPD Model Protocol

Cigarette smoke exposure is a widely used method to induce a COPD-like phenotype in animal models, characterized by chronic inflammation and emphysema.[11]

Figure 3: Workflow for a cigarette smoke-induced COPD model.

Conclusion

Based on the extensive preclinical data from analogous compounds, this compound is anticipated to exhibit significant therapeutic potential in the treatment of respiratory diseases. Its presumed mechanism as a phosphodiesterase inhibitor suggests it will likely possess both bronchodilatory and anti-inflammatory properties. Preclinical studies on theophylline, aminophylline, and roflumilast have consistently demonstrated efficacy in animal models of asthma, COPD, and acute lung injury, providing a strong rationale for the further development of this compound for these indications. Future preclinical studies should focus on directly evaluating this compound to confirm these expected effects and to establish a comprehensive safety and efficacy profile.

References

- 1. [Evaluation of the efficacy and safety of mepifylline in oral solution in children with mild and moderate asthmatic crises] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of theophylline on mucosal inflammation in asthmatic airways: biopsy results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Postexposure treatment with aminophylline protects against phosgene-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theophylline in the management of asthma: time for reappraisal? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical COPD study with positive controls, Roflumilast | SMC Laboratories Inc. [smccro-lab.com]

- 11. Recent advances in pre-clinical mouse models of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of non-selective PDE inhibitor aminophylline on the lung tissue and respiratory parameters in animal model of ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Mepifiline on Bronchial Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepifiline, a methylxanthine derivative, is structurally related to theophylline (B1681296) and is utilized in the management of respiratory conditions characterized by bronchoconstriction. While specific in vitro research on this compound is limited, its pharmacological activity can be inferred from the well-established mechanisms of related theophylline derivatives. This technical guide provides a comprehensive overview of the anticipated in vitro effects of this compound on human bronchial smooth muscle cells (HBSMCs). The primary mechanism of action is expected to be the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP triggers a signaling cascade that results in the relaxation of airway smooth muscle. This guide details the experimental protocols to investigate these effects and presents the expected signaling pathways. Due to the scarcity of direct data on this compound, information from closely related compounds, such as theophylline and doxofylline (B1670904), is used to provide a predictive framework for its cellular and molecular actions.

Introduction

Bronchial smooth muscle contraction is a key pathophysiological feature of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Pharmacological agents that induce bronchodilation are central to the management of these conditions. This compound, a derivative of theophylline, belongs to the methylxanthine class of drugs, which have been used for decades as bronchodilators. The primary mechanism of action of methylxanthines is the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic nucleotides like cAMP and cGMP.[1][2] By inhibiting PDE, these drugs increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets that promote smooth muscle relaxation.[3]

This guide outlines the expected in vitro effects of this compound on HBSMCs, drawing parallels from the known actions of theophylline and its more recent derivative, doxofylline. Doxofylline is noted for its improved safety profile due to a reduced affinity for adenosine receptors, a characteristic that may also be relevant to this compound's pharmacology.[3]

Predicted Mechanism of Action and Signaling Pathway

This compound is anticipated to exert its bronchodilatory effects through the inhibition of PDE enzymes within bronchial smooth muscle cells. This inhibition leads to an accumulation of intracellular cAMP, activating a signaling cascade that results in muscle relaxation.

Signaling Pathway Diagram

Quantitative Data (Predicted)

Due to the absence of specific in vitro data for this compound, the following table presents expected outcomes based on the known pharmacology of theophylline and doxofylline. These values are illustrative and would need to be determined experimentally for this compound.

| Parameter | Predicted Effect of this compound | Rationale (Based on Related Compounds) |

| PDE Inhibition (IC50) | Non-selective inhibition of various PDE isoforms. | Theophylline is a non-selective PDE inhibitor.[4] |

| Bronchial Smooth Muscle Relaxation (EC50) | Dose-dependent relaxation of pre-contracted HBSMCs. | Theophylline and doxofylline induce bronchodilation.[3][5] |

| Intracellular cAMP Levels | Significant increase in a dose-dependent manner. | Inhibition of PDE leads to cAMP accumulation.[2] |

| Adenosine Receptor Affinity | Lower affinity compared to theophylline. | Newer derivatives like doxofylline show reduced adenosine receptor antagonism, leading to a better safety profile.[3] |

Experimental Protocols

The following protocols describe standard in vitro methods to assess the effects of a test compound like this compound on HBSMCs.

Human Bronchial Smooth Muscle Cell (HBSMC) Culture

-

Cell Source: Commercially available primary HBSMCs or cells isolated from donor lung tissue.

-

Culture Medium: Smooth Muscle Cell Growth Medium supplemented with growth factors, antibiotics, and fetal bovine serum.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA, neutralized with medium, centrifuged, and re-seeded in new flasks.

Bronchial Smooth Muscle Contraction/Relaxation Assay

This assay measures the ability of a compound to relax pre-contracted bronchial smooth muscle tissue or cell-embedded collagen gels.

-

Tissue Preparation (Isolated Organ Bath):

-

Bronchial rings are dissected from human lung tissue and mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

-

The tissue is allowed to equilibrate under a resting tension.

-

A contractile agent (e.g., acetylcholine, histamine, or methacholine) is added to induce a stable contraction.

-

Increasing concentrations of this compound are added cumulatively to the bath, and the relaxation response is recorded.

-

-

Collagen Gel Contraction Assay (Cell-based):

-

HBSMCs are suspended in a collagen solution and seeded into 24-well plates to form a gel.

-

The cells are cultured within the gel for several days.

-

A contractile agonist is added to the medium to induce gel contraction.

-

The relaxant effect of this compound is assessed by adding it to the medium and measuring the change in gel diameter over time.

-

Intracellular cAMP Measurement

This protocol quantifies the change in intracellular cAMP levels in HBSMCs following treatment with this compound.

-

Cell Plating: HBSMCs are seeded in 96-well plates and grown to confluency.

-

Treatment:

-

The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation by other PDEs.

-

Cells are then treated with various concentrations of this compound for a specified time.

-

-

Cell Lysis: The medium is removed, and cells are lysed using a lysis buffer to release intracellular components.

-

cAMP Quantification: The cAMP concentration in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Experimental Workflow Diagram

Conclusion

References

- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. partone.litfl.com [partone.litfl.com]

- 3. benchchem.com [benchchem.com]

- 4. Methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissociation between the effects of theophylline and caffeine on premature airway smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepifiline's Impact on Mast Cell Degranulation: An In-depth Technical Guide

An important note on the availability of data: Extensive research has revealed a significant lack of specific data directly linking Mepifiline to the modulation of mast cell degranulation. The scientific literature readily available through broad searches does not contain specific studies, quantitative data, or detailed experimental protocols on the effects of this compound on this critical immunological process.

Therefore, this guide will address the core concepts of mast cell degranulation and the established mechanisms of action of compounds that are known to influence this pathway, providing a foundational understanding for researchers. While direct experimental evidence for this compound is absent, the principles and methodologies outlined herein are fundamental to the study of any compound's potential impact on mast cell function.

Introduction to Mast Cell Degranulation

Mast cells are crucial effector cells of the immune system, primarily known for their role in allergic reactions and anaphylaxis.[1][2] These tissue-resident cells are abundant in locations that form an interface with the external environment, such as the skin, respiratory tract, and gastrointestinal tract.[3] Upon activation by various stimuli, including allergens cross-linking IgE bound to their high-affinity IgE receptors (FcεRI), mast cells undergo a rapid process of degranulation.[1][4] This process involves the release of a host of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489), proteases (like tryptase and chymase), cytokines, and lipid mediators (such as prostaglandins (B1171923) and leukotrienes).[3][4] These mediators are responsible for the physiological and pathological manifestations of allergic and inflammatory diseases.

Key Signaling Pathways in Mast Cell Degranulation

The activation of mast cells and subsequent degranulation is a complex process orchestrated by a series of intracellular signaling cascades. The canonical pathway initiated by FcεRI cross-linking is the most extensively studied.

FcεRI-Mediated Signaling Pathway

The cross-linking of IgE-bound FcεRI receptors on the mast cell surface by an allergen is the primary trigger for allergic degranulation.[3] This event initiates a phosphorylation cascade involving spleen tyrosine kinase (Syk) and the subsequent activation of downstream signaling molecules, including linker for activation of T-cells (LAT) and phospholipase Cγ (PLCγ).[3][5] Activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a critical signal for the fusion of granular membranes with the plasma membrane, leading to the exocytosis of inflammatory mediators.[5][6]

References

- 1. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mast Cells as a Target—A Comprehensive Review of Recent Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo pharmacological evaluation of compound 48/80-induced airways oedema by MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of histamine secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepifiline: A Technical Guide to its Potential Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepifiline, a compound comprised of acefylline (B349644) and pyrilamine (B1676287), presents a compelling, albeit under-investigated, candidate for anti-inflammatory therapies. While direct research on this compound's anti-inflammatory capacity is limited, a comprehensive analysis of its constituent components—the methylxanthine theophylline (B1681296) (closely related to acefylline) and the antihistamine pyrilamine—reveals a strong theoretical framework for its potential efficacy. This technical guide synthesizes the available preclinical and clinical data on these components to construct a predictive model for this compound's mechanism of action, offering a roadmap for future research and development. Theophylline is known to exert anti-inflammatory effects through non-selective phosphodiesterase (PDE) inhibition and activation of histone deacetylase-2 (HDAC2). Pyrilamine, a first-generation H1-antihistamine, contributes by antagonizing the H1 receptor and modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB). This document provides a detailed overview of these mechanisms, quantitative data from relevant studies, and standardized experimental protocols to facilitate further investigation into this compound's therapeutic potential.

Introduction

Chronic inflammatory diseases represent a significant global health burden, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This compound, a combination of a methylxanthine and an antihistamine, is one such molecule of interest. Although primarily recognized for its bronchodilatory and antihistaminic effects, the individual anti-inflammatory properties of its components suggest a synergistic potential that warrants dedicated investigation. This whitepaper will delve into the core anti-inflammatory mechanisms of theophylline and pyrilamine to build a comprehensive understanding of this compound's potential therapeutic utility in inflammatory conditions.

Predicted Mechanism of Action of this compound

The anti-inflammatory effects of this compound can be postulated to arise from the distinct yet complementary actions of its two main constituents: the methylxanthine (theophylline-like) and the antihistamine (pyrilamine) moieties.

The Theophylline Component: Targeting Intracellular Signaling

Theophylline, a well-studied methylxanthine, is known to possess significant anti-inflammatory properties at concentrations lower than those required for bronchodilation.[1] Its primary mechanisms include:

-

Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory cells.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently suppresses the production and release of pro-inflammatory mediators.

-

Histone Deacetylase-2 (HDAC2) Activation: A key mechanism, particularly at low doses, is the activation of HDAC2.[1] HDAC2 plays a crucial role in suppressing inflammatory gene expression by deacetylating histones. Theophylline's ability to activate HDAC2 is particularly relevant in inflammatory conditions where HDAC2 function is impaired, such as in corticosteroid resistance.

The Pyrilamine Component: H1 Receptor Antagonism and Beyond

Pyrilamine, a first-generation H1-antihistamine, primarily functions by blocking the action of histamine (B1213489) on its H1 receptor, thereby mitigating allergic and inflammatory responses.[2] Emerging evidence suggests that its anti-inflammatory effects extend beyond simple receptor antagonism:

-

Modulation of NF-κB Signaling: Pyrilamine has been shown to interfere with the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3] By preventing the nuclear translocation of NF-κB, pyrilamine can downregulate the expression of a wide array of inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Hypothetical Synergy

While direct evidence is lacking, the distinct mechanisms of action of theophylline and pyrilamine suggest the potential for synergistic or additive anti-inflammatory effects. By targeting both intracellular signaling cascades (PDE, HDAC2) and a key inflammatory transcription factor (NF-κB), this compound could offer a multi-pronged approach to dampening the inflammatory response.

Quantitative Data on Theophylline and Pyrilamine

The following tables summarize key quantitative data from in vitro and in vivo studies on the anti-inflammatory effects of theophylline and pyrilamine.

Table 1: In Vitro Anti-Inflammatory Activity of Theophylline

| Assay | Cell Type | Parameter Measured | Theophylline Concentration | Result | Citation |

| Phosphodiesterase Inhibition | Various Inflammatory Cells | IC50 | Varies by PDE subtype | Non-selective inhibitor | [1] |

| Cytokine Production | Peripheral Blood Mononuclear Cells | TNF-α | 15 µg/dL | Slight inhibition | [4] |

| Cytokine Production | Peripheral Blood Mononuclear Cells | IL-10 | 15 µg/dL | 2.8-fold increase | [4] |

| Eosinophil Migration | Human Eosinophils | Inhibition of CD4+ eosinophil migration | 10⁻³ M | Significant inhibition | [5][6] |

| Cytokine Expression | Asthmatic Bronchial Biopsies | IL-4 | 10.9 µg/mL (mean blood level) | Significant decrease | [7] |

Table 2: In Vitro Anti-Inflammatory Activity of Pyrilamine

| Assay | Cell Type/System | Parameter Measured | Pyrilamine Concentration/Value | Result | Citation |

| H1 Receptor Binding | Guinea Pig Brain Homogenate | Kᵢ | 3.6 ± 0.84 nM | Potent displacement of [³H]pyrilamine | [8][9] |

| H1 Receptor Binding | Human Corneal Epithelial Cells | Kᵢ | 3.6 ± 0.84 nM | Potent displacement of [³H]pyrilamine | [8][9] |

| Mast Cell Degranulation | Non-purified Mast Cells | Inhibition of degranulation | Not specified | Increase in degranulation | [10] |

Table 3: In Vivo Anti-Inflammatory Activity of Pyrilamine (in combination with Diclofenac)

| Animal Model | Parameter Measured | Drug Combination | Result | Citation |

| Carrageenan-induced paw edema in rats | Anti-inflammatory effect (ED value) | Diclofenac + Pyrilamine | Synergistic effect (Experimental ED: 10.6 mg/kg vs. Theoretical ED: 37.9 mg/kg) | [11] |

| Formalin test in rats | Antinociceptive effect (systemic ED value) | Diclofenac + Pyrilamine | Synergistic effect (Experimental ED: 18.1 mg/kg vs. Theoretical ED: 35.4 mg/kg) | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-inflammatory properties.

In Vitro Assay: LPS-Stimulated Cytokine Release from Macrophages

This protocol is designed to assess the effect of a test compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.[12]

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of compounds.

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups (e.g., vehicle control, this compound-treated, positive control).

-

Compound Administration: Administer this compound or the positive control orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[13]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathways

Caption: Proposed anti-inflammatory signaling pathways of this compound's components.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound's anti-inflammatory potential.

Conclusion and Future Directions

The evidence strongly suggests that this compound, by virtue of its constituent components, possesses significant anti-inflammatory potential. The proposed dual mechanism of action—targeting both intracellular inflammatory signaling and key transcription factors—positions this compound as a promising candidate for further investigation in a range of inflammatory disorders. Future research should focus on:

-

Direct In Vitro and In Vivo Studies: Conducting the experiments outlined in this guide to directly assess the anti-inflammatory efficacy of this compound.

-

Synergy Studies: Designing experiments to specifically investigate the potential synergistic or additive effects of the theophylline and pyrilamine components.

-

Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing the optimal therapeutic window and dosing regimen for achieving anti-inflammatory effects.

-

Exploration in Disease Models: Evaluating the efficacy of this compound in preclinical models of specific inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and allergic skin conditions.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, paving the way for its potential clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Pyrilamine Maleate? [synapse.patsnap.com]

- 3. Roles of histamine and its receptors in allergic and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Theophylline inhibits TNF-alpha-induced CD4 expression on human eosinophils and CD4+ eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of theophylline on inflammatory cells and cytokines in asthmatic subjects: a placebo-controlled parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of [3H]-pyrilamine binding and of the histamine-induced inositol phosphates generation, intracellular Ca2+ -mobilization and cytokine release from human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of [3H]-pyrilamine binding and of the histamine-induced inositol phosphates generation, intracellular Ca2+-mobilization and cytokine release from human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histamine modulates mast cell degranulation through an indirect mechanism in a model IgE-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 13. inotiv.com [inotiv.com]

Mepifiline's Modulation of Cellular Pathways in Airway Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepifiline, a methylxanthine derivative, demonstrates therapeutic potential in the management of airway inflammation, a cornerstone of pathologies such as asthma and chronic obstructive pulmonary disease (COPD). As a structural analog of theophylline (B1681296), this compound's mechanisms of action are presumed to be largely congruent, targeting key cellular and molecular pathways that drive the inflammatory cascade in the airways. This technical guide provides an in-depth exploration of these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling networks. The information presented is primarily based on the well-documented effects of theophylline, serving as a robust surrogate for understanding the pharmacological actions of this compound.

Core Cellular Pathways Modulated by this compound/Theophylline

The anti-inflammatory and bronchodilatory effects of this compound and its parent compound, theophylline, are not attributed to a single mechanism but rather to a synergistic interplay across multiple signaling pathways. At therapeutic concentrations, these compounds exert significant immunomodulatory effects.[1][2][3]

Phosphodiesterase (PDE) Inhibition

One of the primary mechanisms of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[4] PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger that mediates cellular responses to various stimuli. By inhibiting PDEs, particularly PDE3 and PDE4, this compound leads to an accumulation of intracellular cAMP in airway smooth muscle and inflammatory cells.[4][5][6]

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to:

-

Bronchodilation: Relaxation of airway smooth muscle.

-

Anti-inflammatory effects: Inhibition of inflammatory cell activation and mediator release from cells such as mast cells, eosinophils, and T-lymphocytes.[1][4]

The bronchodilator action is primarily associated with PDE3 inhibition, while the anti-inflammatory effects are linked to PDE4 inhibition.[7] Side effects like nausea and headaches are also often attributed to PDE4 inhibition.[5][8]

Adenosine Receptor Antagonism

Theophylline, and by extension this compound, acts as a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B.[4] In asthmatic airways, elevated levels of adenosine can induce bronchoconstriction and promote the release of inflammatory mediators.[4][9]

-

A2B Receptor Antagonism: On mast cells, adenosine, acting via A2B receptors, potentiates the release of histamine (B1213489) and leukotrienes.[10] By blocking these receptors, this compound can inhibit mast cell degranulation and subsequent bronchoconstriction.

-

A1 Receptor Antagonism: While contributing to some therapeutic effects, antagonism of A1 receptors is also linked to some of the more severe side effects of theophylline, such as cardiac arrhythmias and seizures.[5][7][10]

The protective effect of theophylline against adenosine-induced bronchoconstriction is significantly greater than its effect against histamine-induced bronchoconstriction, highlighting the specific role of adenosine receptor antagonism.[9]

Histone Deacetylase (HDAC) Activation

A key anti-inflammatory mechanism, particularly at lower therapeutic concentrations, is the activation of histone deacetylase-2 (HDAC2).[5][11][12] Inflammatory gene expression is associated with the acetylation of histones, which relaxes chromatin structure and allows for transcription. Corticosteroids exert their anti-inflammatory effects in part by recruiting HDAC2 to the site of active gene transcription.[8][13][14]

In some inflammatory conditions like COPD and severe asthma, HDAC2 activity is reduced, leading to corticosteroid resistance. Theophylline can restore HDAC2 activity, thereby suppressing the expression of inflammatory genes and reversing corticosteroid insensitivity.[5][11] This effect is independent of PDE inhibition and adenosine receptor antagonism.[12][14]

Nuclear Factor-κB (NF-κB) Inhibition

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Theophylline has been shown to inhibit the activation of NF-κB.[10] It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[15][16] By stabilizing IκBα, theophylline prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby suppressing the transcription of NF-κB-dependent pro-inflammatory genes.[15][16]

Quantitative Data on Anti-Inflammatory Effects

The clinical anti-inflammatory effects of theophylline have been quantified in several studies. The following tables summarize key findings from clinical trials in asthmatic patients.

Table 1: Effect of Theophylline on Sputum Inflammatory Markers

| Parameter | Before Treatment (mean ± SD) | After 4 Weeks Theophylline (mean ± SD) | P-value |

| Total Eosinophils (%) | 40 ± 17 | 29 ± 11 | < 0.01 |

| Activated (EG2+) Eosinophils (%) | 28 ± 9 | 10 ± 8 | < 0.01 |

| Eosinophil Cationic Protein (ECP) (µg/L) | 373 ± 206 | 220 ± 132 | < 0.01 |

| Data from a study with a mean serum theophylline concentration of 7.9 mg/L.[17] |

Table 2: Effect of Theophylline on Inflammatory Cells and Cytokines in Bronchial Biopsies

| Parameter | Change in Theophylline Group | Change in Placebo Group | Significance of Difference |

| Epithelial CD8+ cells (cells/mm) | Decrease (2.60 to 0.53) | - | P < 0.05 |

| IL-4 expressing cells (cells/mm²) | Decrease (1.38 to 1.04) | Increase | P < 0.05 |

| IL-5 expressing cells (cells/mm²) | Trend to reduction (1.29 to 0.48) | Increase | Not Significant |

| Data from a 6-week, placebo-controlled study with a mean theophylline blood level of 10.9 µg/mL.[18][19] |

Experimental Protocols

The investigation of this compound's and theophylline's effects on airway inflammation employs a range of in vitro and in vivo models.

In Vitro Assessment of Anti-Inflammatory Activity

-

Cell Culture:

-

Human Pulmonary Epithelial Cells (e.g., A549 line): Used to study effects on cytokine production (e.g., IL-6, GM-CSF) and NF-κB signaling. Cells are typically stimulated with TNF-α to induce an inflammatory response.[15]

-

Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy and asthmatic donors to assess effects on T-lymphocyte proliferation and cytokine production (e.g., IL-4, IL-5, IL-10, IFN-γ).[20] Proliferation can be induced by mitogens like phytohemagglutinin (PHA).[21]

-

Alveolar Macrophages: Obtained via bronchoalveolar lavage (BAL) to study effects on inflammatory gene expression and HDAC activity.[11]

-

-

Key Assays:

-

Western Blotting: To detect the nuclear translocation of NF-κB p65 and the degradation of IκBα in cytoplasmic and nuclear extracts.[15]

-

ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the concentration of cytokines and other inflammatory mediators in cell culture supernatants.[20]

-

HDAC Activity Assay: To measure the enzymatic activity of HDAC in cell lysates, often using a fluorescent or colorimetric substrate.[12]

-

Reporter Gene Assay (e.g., CAT assay): To measure NF-κB-dependent gene transcription by transfecting cells with a plasmid containing a reporter gene under the control of an NF-κB promoter.[15]

-

In Vivo Animal Models of Allergic Airway Inflammation

-

Model: Ovalbumin (OVA)-sensitized guinea pigs are a common model for allergic asthma.[22]

-

Protocol Outline:

-

Sensitization: Animals are sensitized with intraperitoneal injections of OVA.

-

Challenge: After a sensitization period, animals are challenged with an aerosolized OVA solution to induce an allergic inflammatory response.

-

Treatment: Theophylline or the compound of interest is administered (e.g., orally) before or after the allergen challenge.

-

Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid for differential cell counts (eosinophils, neutrophils, etc.).

-

Assessment of Airway Hyperresponsiveness: Measured in response to bronchoconstrictors like histamine or methacholine (B1211447) using techniques such as whole-body plethysmography.[22]

-

Clinical Studies in Asthmatic Patients

-

Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[18][19]

-

Procedures:

-

Subject Recruitment: Patients with mild to moderate asthma are enrolled.

-

Treatment Period: Subjects receive a standardized dose of sustained-release theophylline or placebo for a defined period (e.g., 4-8 weeks).[17][23]

-

Monitoring: Plasma drug concentrations are monitored to ensure they are within the therapeutic range.

-

Outcome Measures:

-

Bronchial Biopsies: Obtained via fiber-optic bronchoscopy before and after treatment to assess changes in inflammatory cell infiltrates (e.g., CD8+ cells, eosinophils) and cytokine expression (e.g., IL-4, IL-5) using immunohistochemistry.[18][19]

-

Induced Sputum Analysis: A non-invasive method to assess airway inflammation by analyzing the percentage of eosinophils and levels of inflammatory markers like ECP.[17][23]

-

Lung Function Tests: Spirometry (e.g., FEV1) is used to measure changes in airway obstruction.[17]

-

Symptom Scores: Patients' self-reported symptoms are recorded.[17]

-

-

Conclusion

This compound, through its actions as a methylxanthine, modulates a complex network of cellular pathways that are central to the pathogenesis of airway inflammation. Its ability to non-selectively inhibit phosphodiesterases, antagonize adenosine receptors, and, most notably, activate histone deacetylases provides a multi-pronged therapeutic strategy. These mechanisms collectively lead to bronchodilation, a reduction in the activity and trafficking of key inflammatory cells, and the suppression of pro-inflammatory gene expression. The evidence strongly suggests that even at low doses, which minimize the risk of side effects, this compound can exert significant anti-inflammatory and immunomodulatory effects, making it a valuable agent in the therapeutic arsenal (B13267) for inflammatory airway diseases. Further research focusing specifically on this compound is warranted to delineate any unique pharmacological properties that may differentiate it from theophylline and to optimize its clinical application.

References

- 1. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. The effects of theophylline on airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. pnas.org [pnas.org]

- 9. Specific antagonism of adenosine-induced bronchoconstriction in asthma by oral theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression | Semantic Scholar [semanticscholar.org]

- 14. ClinPGx [clinpgx.org]

- 15. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of theophylline on airway inflammation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of theophylline on inflammatory cells and cytokines in asthmatic subjects: a placebo-controlled parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effects of theophylline on mucosal inflammation in asthmatic airways: biopsy results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bronchodilator and Anti-Inflammatory Action of Theophylline in a Model of Ovalbumin-Induced Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [Effect of slow-release theophylline on airway inflammation in bronchial asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepifiline's Antagonism of the Histamine H1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of mepifiline (mepyramine) as a histamine (B1213489) H1 receptor antagonist. It covers its binding affinity, functional antagonism, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in the field of antihistamines.

Introduction to this compound and the Histamine H1 Receptor

This compound, also widely known as mepyramine, is a first-generation antihistamine characterized by its competitive antagonism and inverse agonist properties at the histamine H1 receptor.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[2][3] Upon activation by histamine, the H1 receptor primarily couples to the Gq/11 family of G-proteins, initiating a signaling cascade that results in various physiological effects, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[4][5] this compound effectively blocks these actions by binding to the H1 receptor, thereby alleviating the symptoms of allergic conditions.[1] Notably, many H1-antihistamines, including this compound, function as inverse agonists, meaning they can reduce the basal constitutive activity of the receptor in the absence of an agonist.[1][6]

Quantitative Analysis of this compound's H1 Receptor Antagonism

The potency of this compound at the histamine H1 receptor has been quantified through various in vitro assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[7] The half-maximal inhibitory concentration (IC50) in functional assays indicates the concentration of the drug required to inhibit a specific biological response by 50%.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line/Tissue Source | Radioligand |

| Mepyramine | Histamine H1 | Radioligand Binding | Ki | ~1 | Various | [3H]Mepyramine |

| Mepyramine | Histamine H1 | Radioligand Binding | Ki | 0.28 | Not Specified | [3H]Mepyramine |

| Mepyramine | P450 2D1 (rat) | Inhibition Assay | Ki | 34 | Rat Hepatic Microsomes | Not Applicable |

Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used, assay buffer composition). The data presented here are representative values for comparative purposes.[7]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor, upon binding with an agonist like histamine, activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, as an antagonist/inverse agonist, blocks this cascade by preventing histamine from binding and stabilizing the inactive state of the receptor.[4][6]

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.[7][8]

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).[7]

-

Radioligand: [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM).[8]

-

Test Compound: this compound (serial dilutions).

-

Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

-

Wash Buffer: Ice-cold assay buffer.

-

96-well plate, glass fiber filters, cell harvester, scintillation counter, and scintillation cocktail.

Methodology:

-

Membrane Preparation:

-

Homogenize cells expressing the H1 receptor in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration. Store aliquots at -80°C.[8]

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Incubation: Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.[8]

-

Filtration and Washing:

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an agonist, providing a measure of its functional potency (IC50).[4]

Objective: To determine the IC50 of this compound in inhibiting histamine-induced calcium mobilization.

Materials:

-

HEK293 or CHO cells stably expressing the human H1 receptor.

-

Black, clear-bottom 96-well plate.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

Histamine (agonist).

-

This compound (antagonist).

-

Fluorescent plate reader.

Methodology:

-

Cell Plating: Plate cells in a 96-well plate to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C.[4]

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.[4]

-

-

Cell Washing: Gently wash the cells twice with assay buffer containing probenecid.[4]

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.[4]

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescent plate reader.

-

Add a pre-determined concentration of histamine (typically the EC80) to all wells simultaneously.

-

Immediately begin recording the fluorescence intensity over time.[4]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after histamine addition.

-

Normalize the data by expressing the response as a percentage of the control (histamine alone).

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

-

Experimental and Data Analysis Workflow

The characterization of an H1 receptor antagonist like this compound follows a logical progression from initial binding studies to functional assays.

Caption: Experimental workflow for H1 antagonist characterization.

Conclusion

This compound is a potent histamine H1 receptor antagonist with high binding affinity. Its mechanism of action involves the direct blockade of the H1 receptor, thereby inhibiting the Gq/11-mediated signaling cascade and subsequent intracellular calcium release. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel H1 receptor antagonists. A thorough understanding of its pharmacological profile is essential for the development of new and improved antihistaminergic therapies.

References

- 1. H1 antagonist - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. innoprot.com [innoprot.com]

- 6. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Mepifiline: An In-depth Technical Guide to its Molecular Targets Beyond Bronchodilation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepifiline, a combination of the first-generation antihistamine mepyramine and the methylxanthine theophylline (B1681296), has historically been utilized for its bronchodilatory effects in asthma. However, a deeper investigation into the molecular pharmacology of its constituent compounds reveals a broader spectrum of activity with significant implications for anti-inflammatory and immunomodulatory functions. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond simple bronchodilation, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The evidence presented herein suggests that the therapeutic potential of this compound and its components may extend to a variety of inflammatory and neurological conditions, warranting further investigation and drug development efforts.

Introduction

While the bronchodilatory action of this compound is primarily attributed to the theophylline-mediated inhibition of phosphodiesterases and antagonism of adenosine (B11128) receptors in airway smooth muscle, this represents only a fraction of its pharmacological profile. The anti-inflammatory and immunomodulatory effects of both mepyramine and theophylline are increasingly recognized as crucial components of their therapeutic efficacy. This guide will dissect the individual contributions of each component to the overall molecular pharmacology of this compound, focusing on targets and pathways that extend beyond bronchodilation.

Molecular Targets of Mepyramine

Mepyramine, a potent H1 receptor antagonist, exhibits a range of activities that contribute to an anti-inflammatory and potentially analgesic profile.

Histamine (B1213489) H1 Receptor Antagonism

Mepyramine is a high-affinity inverse agonist of the histamine H1 receptor.[1][2] This interaction is central to its classic antihistaminic effects, but also plays a role in modulating inflammatory responses.

Table 1: Mepyramine Binding Affinities for Histamine Receptors

| Receptor Subtype | Binding Affinity (Kd) | Reference |

| H1 | 0.8 nM (guinea pig brain) | [1] |

| H2 | 5200 nM | [1] |

| H3 | >3000 nM | [1] |

Blockade of Voltage-Gated Ion Channels

Recent evidence has unveiled a novel mechanism of action for mepyramine involving the direct blockade of several voltage-gated sodium and potassium channels, suggesting a potential role in analgesia and neuronal excitability modulation.

Table 2: Mepyramine IC50 Values for Voltage-Gated Ion Channels

| Channel | IC50 | Reference |

| Nav1.5 | 18.3 ± 4 µM | [3][4] |

| Nav1.7 | Not specified | [3] |

| Nav1.8 | Not specified | [3] |

| Nav1.9 | 36.5 ± 5 µM | [3][4] |

| TTX-sensitive Na+ channels | 12.4 ± 3 µM | [4] |

| KCNQ2/Q3 | 12.5 µM | [5] |

Molecular Targets of Theophylline

Theophylline, a methylxanthine, possesses a multifaceted pharmacological profile, acting as a non-selective phosphodiesterase inhibitor, an adenosine receptor antagonist, and a modulator of intracellular signaling pathways involved in inflammation.

Phosphodiesterase (PDE) Inhibition

Theophylline non-selectively inhibits various PDE isoenzymes, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This inhibition is not only responsible for smooth muscle relaxation but also contributes to its anti-inflammatory effects in immune cells.[6][7][8][9] Theophylline has been shown to inhibit PDE3 and PDE4.[7][8][10]

Table 3: Theophylline Inhibition of Phosphodiesterases

| Enzyme | IC50 | Tissue/System | Reference |

| Total PDE | 665 µM | Human pregnant myometrium | [11] |

| PDE4A | 1642 µM | Expressed in yeast | [12] |

| PI3K-δ | 75 µM | - | [1] |

| PI3K-γ | 800 µM | - | [1] |

Adenosine Receptor Antagonism

Theophylline acts as a non-selective antagonist at A1, A2, and A3 adenosine receptors.[6] This antagonism can modulate neurotransmission and immune cell function.

Table 4: Theophylline Binding Affinities for Adenosine Receptors

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| A1 | 14 µM | [13] |

| A2A | 14 µM | [13] |

| A2B | - | - |

| A3 | - | - |

Anti-inflammatory Signaling Pathways

Beyond its direct enzyme and receptor interactions, theophylline exerts significant anti-inflammatory effects through the modulation of key intracellular signaling pathways.

A crucial anti-inflammatory mechanism of theophylline involves the activation of HDAC2.[3][14][15] This effect is independent of PDE inhibition and adenosine receptor antagonism and leads to the suppression of inflammatory gene expression.[3][14] The activation of HDAC2 by theophylline can reverse corticosteroid resistance observed in conditions like COPD.[15]

Theophylline has been shown to inhibit the delta isoform of phosphoinositide 3-kinase (PI3K-δ).[14][15] This inhibition is linked to its ability to restore HDAC2 activity and reverse corticosteroid insensitivity in inflammatory conditions.[14][15]

Theophylline inhibits the activation of the pro-inflammatory transcription factor NF-κB.[2][16][17][18] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][18] This leads to a reduction in the expression of NF-κB-dependent pro-inflammatory genes.

Theophylline has been demonstrated to modulate the production of various cytokines, generally shifting the balance from a pro-inflammatory to an anti-inflammatory profile. It has been shown to decrease the expression of pro-inflammatory cytokines such as IL-4 and IL-5, while increasing the production of the anti-inflammatory cytokine IL-10.[19][20]

Signaling Pathways and Experimental Workflows

Mepyramine Signaling

Theophylline's Anti-inflammatory Signaling

Experimental Workflow: Radioligand Binding Assay

Detailed Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is adapted from methodologies used to determine the binding affinity of ligands for the H1 receptor.[19][21][22]

-

Materials:

-

Cell membranes expressing the human histamine H1 receptor.

-

[³H]mepyramine (radioligand).

-

Mepyramine or other unlabeled H1 antagonists (for competition assays).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, incubate cell membranes (5-20 µg protein) with a fixed concentration of [³H]mepyramine (near its Kd) and varying concentrations of the unlabeled test compound (e.g., this compound components) in a total volume of 200 µL of assay buffer.

-

Equilibrium: Incubate the plate at 25°C for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like theophylline on PDE enzymes.

-

Materials:

-

Purified PDE isoenzymes (e.g., PDE3, PDE4).

-

[³H]cAMP or [³H]cGMP (substrate).

-

Snake venom nucleotidase.

-

Theophylline or other test compounds.

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing MgCl₂ and other cofactors).

-

Ion-exchange resin.

-

-

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, the test compound (at various concentrations), and the purified PDE enzyme.

-

Initiation: Start the reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP).

-